Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)thio)phenyl)-, monohydrochloride
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Overview
Description
Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)thio)phenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrazinoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)thio)phenyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the pyrazinoisoquinoline core, followed by the introduction of the propylthio group and the acetamide moiety. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)thio)phenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)thio)phenyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)thio)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar structures but different substituents on the acetamide moiety.
Pyrazinoisoquinoline derivatives: Compounds with variations in the pyrazinoisoquinoline core.
Uniqueness
Acetamide, N-(4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)thio)phenyl)-, monohydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
115041-65-1 |
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Molecular Formula |
C23H30ClN3OS |
Molecular Weight |
432.0 g/mol |
IUPAC Name |
N-[4-[3-(1,3,4,6,11,11a-hexahydropyrazino[1,2-b]isoquinolin-2-yl)propylsulfanyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C23H29N3OS.ClH/c1-18(27)24-21-7-9-23(10-8-21)28-14-4-11-25-12-13-26-16-20-6-3-2-5-19(20)15-22(26)17-25;/h2-3,5-10,22H,4,11-17H2,1H3,(H,24,27);1H |
InChI Key |
SBJJEFRIUNHJGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCCCN2CCN3CC4=CC=CC=C4CC3C2.Cl |
Origin of Product |
United States |
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